molecular formula C10H12BrNO2 B2425398 3-Bromo-4-propoxybenzamide CAS No. 882603-03-4

3-Bromo-4-propoxybenzamide

Cat. No.: B2425398
CAS No.: 882603-03-4
M. Wt: 258.115
InChI Key: BYBGEMJLXNRVFU-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxybenzamide: is an organic compound with the molecular formula C10H12BrNO2. It is characterized by a bromine atom at the third position and a propoxy group at the fourth position on a benzamide ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-propoxybenzamide typically involves the bromination of 4-propoxybenzamide. A common method includes the use of bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-propoxybenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidized derivatives of this compound.

    Reduction Products: Reduced forms of the compound, such as 3-amino-4-propoxybenzamide.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 3-Bromo-4-propoxybenzamide is used as an intermediate in organic synthesis. It is valuable in the preparation of more complex molecules and in studying reaction mechanisms.

Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound in drug discovery and development, particularly in designing molecules with specific biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-propoxybenzamide depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

    3-Bromo-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.

    3-Bromo-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Bromo-3-propoxybenzamide: Isomer with the bromine and propoxy groups swapped.

Uniqueness: 3-Bromo-4-propoxybenzamide is unique due to the specific positioning of the bromine and propoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBGEMJLXNRVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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